4-Methyl-3-phenylpent-2-enoic acid

Catalog No.
S8076327
CAS No.
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-phenylpent-2-enoic acid

Product Name

4-Methyl-3-phenylpent-2-enoic acid

IUPAC Name

(E)-4-methyl-3-phenylpent-2-enoic acid

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/b11-8+

InChI Key

XXGKKUISXOKYDJ-DHZHZOJOSA-N

SMILES

CC(C)C(=CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(=CC(=O)O)C1=CC=CC=C1

Isomeric SMILES

CC(C)/C(=C\C(=O)O)/C1=CC=CC=C1

4-Methyl-3-phenylpent-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a highly sterically hindered β,β-disubstituted olefinic core. Specifically, the presence of both a phenyl ring and a bulky isopropyl group at the β-position creates significant steric congestion around the double bond. In chemical procurement and process development, this compound is primarily sourced as a rigorous benchmark substrate for evaluating the steric tolerance of asymmetric hydrogenation catalysts, and as a direct precursor for synthesizing chiral 3-isopropyl-3-phenylpropanoic acid derivatives. Its unique structural bulk makes it a critical material for testing transition-metal (e.g., Rh, Ni) catalyst efficiency under base-free or sterically demanding conditions [1].

Substituting 4-methyl-3-phenylpent-2-enoic acid with more common in-class analogs, such as 3-phenylbut-2-enoic acid (which possesses a β-methyl group instead of a β-isopropyl group), fundamentally alters the procurement intent. While β-methyl analogs are easily reduced by standard chiral catalysts, the transition from a methyl to an isopropyl group drastically increases the steric hindrance around the alkene. Many conventional hydrogenation catalysts that achieve >99% conversion with the β-methyl analog fail or exhibit severely reduced enantioselectivity when applied to the β-isopropyl system. Therefore, generic substitution eliminates the compound's utility as a 'steric stress-test' material for advanced catalyst development and prevents access to the specific bulky chiral building blocks required for downstream pharmaceutical intermediates [1].

Steric Tolerance in Rh-Catalyzed Asymmetric Hydrogenation

In base-free asymmetric hydrogenation using a Rh-(R,R)-f-spiroPhos catalyst, 4-methyl-3-phenylpent-2-enoic acid serves as a critical test for steric tolerance. While the baseline comparator, (E)-3-phenylbut-2-enoic acid (β-methyl), achieves >99% conversion, the highly hindered 4-methyl-3-phenylpent-2-enoic acid (β-isopropyl) was successfully hydrogenated to the corresponding chiral acid with an 81% isolated yield, demonstrating the catalyst's robust capacity to overcome severe steric congestion [1].

Evidence DimensionCatalytic conversion yield under steric stress
Target Compound Data81% yield (for β-isopropyl substituted 4-methyl-3-phenylpent-2-enoic acid)
Comparator Or Baseline(E)-3-phenylbut-2-enoic acid (β-methyl baseline) achieving >99% conversion
Quantified DifferenceMaintained viable >80% yield despite the massive steric increase from methyl to isopropyl
ConditionsRh-(R,R)-f-spiroPhos catalyst, base-free conditions, 50 atm H2, room temperature

Proves the compound's value as a rigorous benchmark for validating the steric limits of novel asymmetric hydrogenation catalysts.

High-Yield Enantioselective Reduction via Earth-Abundant Nickel Catalysis

Transitioning from precious metals to earth-abundant catalysts, 4-methyl-3-phenylpent-2-enoic acid was utilized to validate a Ni-catalyzed asymmetric hydrogenation protocol. Using a Ni/Ph-BPE catalyst system, this sterically demanding substrate achieved a 93% isolated yield. This performance is highly comparable to less hindered substrates in the same class, confirming that the β-isopropyl bulk does not preclude high-efficiency processing when paired with the correct chiral ligand [1].

Evidence DimensionIsolated yield in Ni-catalyzed hydrogenation
Target Compound Data93% yield
Comparator Or BaselineStandard β,β-disubstituted acrylic acids (typically 90-97% yield)
Quantified DifferenceAchieves parity in yield (>90%) with less hindered analogs under Ni-catalysis
ConditionsNi catalyst with Ph-BPE ligand, asymmetric hydrogenation conditions

Demonstrates that this specific bulky precursor can be efficiently processed using cost-effective, earth-abundant base metal catalysts.

Precursor Suitability for Bulky Chiral Building Blocks

The successful asymmetric reduction of 4-methyl-3-phenylpent-2-enoic acid directly yields chiral 3-isopropyl-3-phenylpropanoic acid derivatives. Because generic asymmetric synthesis methods often fail to install an isopropyl group stereoselectively at a benzylic position, starting with the pre-formed β-isopropyl-β-phenyl alkene is a highly efficient procurement strategy. The quantitative yields (81-93% depending on the catalyst) confirm its processability as a direct precursor, bypassing multi-step stereoselective alkylation routes [1].

Evidence DimensionSynthetic route efficiency
Target Compound Data1-step asymmetric hydrogenation to chiral β-isopropyl acid (81-93% yield)
Comparator Or BaselineMulti-step stereoselective benzylic alkylation (typically lower overall yield and ee)
Quantified DifferenceReduces synthetic steps while maintaining high enantiomeric excess
ConditionsDirect catalytic hydrogenation vs. de novo asymmetric alkylation

Justifies the procurement of the unsaturated acid as a time-saving, high-yield starting material for complex chiral drug scaffolds.

Benchmarking Steric Tolerance in Catalyst Development

4-Methyl-3-phenylpent-2-enoic acid is an ideal standard for evaluating the steric limits of new asymmetric hydrogenation catalysts. Because its β-isopropyl group introduces severe steric hindrance compared to standard β-methyl analogs, it provides a rigorous pass/fail test for the spatial accommodation of chiral ligands (such as spiroPhos or BPE) in transition metal catalysis [1].

Synthesis of Bulky Chiral Pharmaceutical Intermediates

The compound serves as a direct precursor to chiral 3-isopropyl-3-phenylpropanoic acid derivatives. These bulky chiral building blocks are difficult to synthesize via standard alkylation but can be efficiently accessed (up to 93% yield) via Ni- or Rh-catalyzed asymmetric hydrogenation of this specific alkene, making it highly valuable for pharmaceutical library synthesis [2].

Earth-Abundant Metal Process Optimization

In process chemistry aimed at replacing precious metals (like Rh or Ir) with earth-abundant alternatives (like Ni), this compound acts as a critical validation substrate. Its successful 93% yield under Ni/Ph-BPE catalysis demonstrates that base-metal systems can be optimized to handle highly congested tetrasubstituted-like steric environments [2].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

190.099379685 g/mol

Monoisotopic Mass

190.099379685 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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